molecular formula C15H7BrF2O4S B2607484 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one CAS No. 904450-30-2

3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Cat. No.: B2607484
CAS No.: 904450-30-2
M. Wt: 401.18
InChI Key: ASSKUVNRUYLKRD-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a bromobenzenesulfonyl group and two fluorine atoms attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable chromenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps might include crystallization, distillation, or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenones, while oxidation and reduction can lead to different oxidation states of the chromenone core .

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 3-Fluorobenzenesulfonyl chloride
  • 6,8-Difluoro-2H-chromen-2-one

Uniqueness

3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is unique due to the combination of the bromobenzenesulfonyl group and the difluorochromenone core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6,8-difluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSKUVNRUYLKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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